(R)-methyl 2-(benzylamino)-3-phenylpropanoate
Overview
Description
(R)-Methyl 2-(benzylamino)-3-phenylpropanoate is a chemical compound with the molecular formula C17H20NO2
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of (R)-methyl 2-aminopropanoate with benzyl chloride under basic conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments to ensure consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a precursor in the synthesis of biologically active molecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include interactions with enzymes, receptors, or other biomolecules. The exact mechanism of action depends on the context in which the compound is used.
Comparison with Similar Compounds
(R)-Methyl 2-acetamido-3-phenylpropanoate
Methyl 3-phenylpropionate
Methyl hydrocinnamate
Properties
IUPAC Name |
methyl (2R)-2-(benzylamino)-3-phenylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTZTBHOYNXMKJ-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255101 | |
Record name | N-(Phenylmethyl)-D-phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84028-90-0 | |
Record name | N-(Phenylmethyl)-D-phenylalanine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84028-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Phenylmethyl)-D-phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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